molecular formula C25H22BrN3O5 B11553819 4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl benzoate

4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl benzoate

Cat. No.: B11553819
M. Wt: 524.4 g/mol
InChI Key: AMYVOAJGRBWNSS-RWPZCVJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl benzoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its intricate structure, which includes a bromophenyl group, a formamido group, and an ethoxyphenyl benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl benzoate involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenylamine to form 2-bromophenylamine.

    Formamido Group Addition: The 2-bromophenylamine is then reacted with formic acid to introduce the formamido group.

    Acetamido Group Addition: The resulting compound is further reacted with acetic anhydride to introduce the acetamido group.

    Esterification: The final step involves the esterification of the intermediate with 2-ethoxyphenyl benzoic acid in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated quinones.

    Reduction: Reduction reactions can target the formamido and acetamido groups, converting them to their respective amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

    Oxidation: Brominated quinones.

    Reduction: Amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in halogen bonding, while the formamido and acetamido groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester with a similar benzoate moiety but lacking the complex substituents.

    Methyl 2-bromobenzoate: Contains a bromine atom and a benzoate group but lacks the formamido and acetamido groups.

    N-Formyl-2-bromoaniline: Contains the bromophenyl and formamido groups but lacks the ester functionality.

Uniqueness

4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromophenyl and ester moieties allows for diverse interactions and applications in various fields.

Properties

Molecular Formula

C25H22BrN3O5

Molecular Weight

524.4 g/mol

IUPAC Name

[4-[(E)-[[2-[(2-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] benzoate

InChI

InChI=1S/C25H22BrN3O5/c1-2-33-22-14-17(12-13-21(22)34-25(32)18-8-4-3-5-9-18)15-28-29-23(30)16-27-24(31)19-10-6-7-11-20(19)26/h3-15H,2,16H2,1H3,(H,27,31)(H,29,30)/b28-15+

InChI Key

AMYVOAJGRBWNSS-RWPZCVJISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2Br)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2Br)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.